4-Tert-butylcyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, featuring two hydroxyl groups and a tert-butyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide. Zeolites, such as H-Beta and H-ZSM-5, are often used as catalysts under solvent-free conditions . The hydrolysis of cyclohexene oxide using H-ZSM-5 as a catalyst can achieve a high yield of 1,2-cyclohexanediol under mild conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- typically involves the use of solid acid catalysts, which are environmentally friendly and recyclable. These catalysts help achieve high conversion rates and selectivity while minimizing the use of harmful solvents .
Chemical Reactions Analysis
Types of Reactions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Scientific Research Applications
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of high-grade diluents for epoxy resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and steric interactions, impacting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: A similar compound with a single hydroxyl group instead of two.
Cyclohexane-1,2-diol: A compound with two hydroxyl groups but lacking the tert-butyl group.
4-tert-Butylcyclohexanol: Another derivative with a tert-butyl group but different hydroxyl group positioning.
Uniqueness
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is unique due to the presence of both hydroxyl groups and the tert-butyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
67027-80-9 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-tert-butylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,11-12H,4-6H2,1-3H3 |
InChI Key |
YQUNEXSJGIVACX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.